molecular formula C4H8ClN5 B2846420 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride CAS No. 2219419-51-7

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride

Cat. No.: B2846420
CAS No.: 2219419-51-7
M. Wt: 161.59
InChI Key: IFGHUFSLEFXHAD-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Scientific Research Applications

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common motif in many drugs, enhancing the compound’s therapeutic potential.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride typically involves the formation of the triazole ring followed by the introduction of the acetimidamide group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) salts under mild conditions. The resulting triazole intermediate is then reacted with an appropriate amidine to introduce the acetimidamide group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile, reacting with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated triazole derivatives.

Comparison with Similar Compounds

    1,2,3-Triazole: A parent compound with similar chemical properties but lacking the acetimidamide group.

    4,5-Dicyano-1,2,3-Triazole: A derivative with additional cyano groups, offering different reactivity and applications.

    1,2,4-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior.

Uniqueness: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is unique due to the presence of both the triazole ring and the acetimidamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

2-(triazol-2-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c5-4(6)3-9-7-1-2-8-9;/h1-2H,3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGHUFSLEFXHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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